1-(2-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate
Description
1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate is a chemical compound with potential applications in various fields, including medicinal chemistry. It is part of a broader class of compounds that often feature in research exploring their biochemical interactions and properties.
Synthesis Analysis
The synthesis of related piperazine derivatives, including those with sulfonyl groups and adamantyl groups, has been widely studied. For instance, Borrmann et al. (2009) reported the synthesis and characterization of a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which are closely related in structure to the compound (Borrmann et al., 2009).
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been extensively analyzed in various studies. For example, Coupar et al. (1996) investigated piperazine structures, providing insights into their molecular configurations (Coupar et al., 1996).
Chemical Reactions and Properties
Piperazine compounds, including those with chlorophenyl and sulfonyl groups, exhibit a range of chemical reactions. Wang et al. (2006) discussed the enantioselective Lewis basic catalyst properties of piperazine-derived compounds (Wang et al., 2006).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting points, and stability, are crucial for their practical applications. Berredjem et al. (2010) detailed the structural and physical characteristics of 4-Phenyl-piperazine-1-sulfonamide, which can provide parallel insights (Berredjem et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability under various conditions, are vital for understanding the potential applications of these compounds. The study by Yan and Gao (2000) on hyperbranched polymers involving piperazine derivatives highlights some of these chemical properties (Yan & Gao, 2000).
properties
IUPAC Name |
1-(2-adamantyl)-4-(4-chlorophenyl)sulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2S.C2H2O4/c21-18-1-3-19(4-2-18)26(24,25)23-7-5-22(6-8-23)20-16-10-14-9-15(12-16)13-17(20)11-14;3-1(4)2(5)6/h1-4,14-17,20H,5-13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBRFDWPFROSQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)S(=O)(=O)C5=CC=C(C=C5)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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